N-(2-ETHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)PROPANAMIDE
Overview
Description
N-(2-ETHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)PROPANAMIDE: is a complex organic compound with potential applications in various scientific fields. Its structure comprises an ethoxyphenyl group, a cyclopentapyrimidinyl moiety, and a propanamide backbone, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the ethoxyphenyl derivative, followed by the introduction of the cyclopentapyrimidinyl group through a series of nucleophilic substitution and cyclization reactions. The final step involves the formation of the propanamide linkage under controlled conditions, such as using amide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and minimizing by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-ETHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)PROPANAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)PROPANAMIDE
- N-(2-ETHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)BUTANAMIDE
Uniqueness
N-(2-ETHOXYPHENYL)-2-({2-METHYL-5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)PROPANAMIDE is unique due to its specific structural features, such as the ethoxyphenyl group and the cyclopentapyrimidinyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)sulfanyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-24-17-11-6-5-9-16(17)22-18(23)12(2)25-19-14-8-7-10-15(14)20-13(3)21-19/h5-6,9,11-12H,4,7-8,10H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHNLTWKAHSIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C)SC2=NC(=NC3=C2CCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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